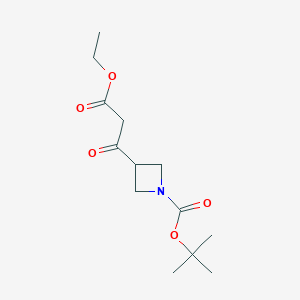

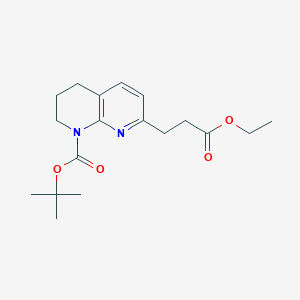

tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

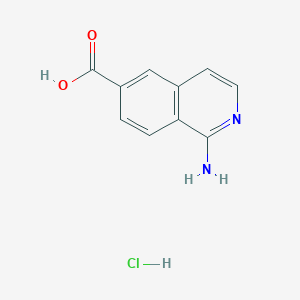

Tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Agent Development

Antibacterial Activities

Research has identified various 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, closely related to the tert-Butyl compound , as potent antibacterial agents. These compounds have demonstrated significant in vitro and in vivo activities against various bacterial strains, leading to the development of promising therapeutic agents (Bouzard et al., 1989), (Bouzard et al., 1992).

Antimycobacterial Properties

Compounds structurally related to tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine have shown promising results against Mycobacterium tuberculosis, including multi-drug-resistant strains. This highlights their potential as effective antimycobacterial agents (Sriram et al., 2007).

Synthesis and Chemical Characterization

Chemical Synthesis

The tert-Butyl compound and its derivatives have been a subject of chemical synthesis studies, leading to the development of various synthetic methods and exploration of their chemical properties. This includes the synthesis of naphtho[1,6]naphthyridine derivatives under catalyst-free conditions, offering insights into more efficient and eco-friendly synthetic routes (Mu et al., 2015).

Thermal and Structural Analyses

Detailed thermal and X-ray analyses, along with DFT studies, have been conducted on tert-butyl derivatives. These studies provide crucial information on the molecular and crystal structure, stability, and intramolecular interactions, which are essential for understanding their chemical behavior and potential applications (Çolak et al., 2021).

Potential for Drug Development

- Drug Precursor Potential: The tert-Butyl compound has been identified as a precursor in the synthesis of various small molecule anticancer drugs. This suggests its potential utility in the development of novel therapeutic agents targeting specific pathways in cancer treatment (Zhang et al., 2018).

作用機序

Target of Action

It is known that similar compounds are used in the construction of peptidomimetic supramolecular assemblies .

Mode of Action

The compound is used in the synthesis of polypeptoids bearing carboxylic acid groups on the N-substituent . These polypeptoids are synthesized using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) . The polymerization proceeds in a controlled manner, with the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) being readily unveiled in mild acidic conditions .

Biochemical Pathways

The compound is involved in the ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides . This process leads to the synthesis of polypeptoids, which are increasingly investigated as a new class of biopolymers for various applications .

Pharmacokinetics

The hydrodynamic size of the resulting poly(n-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution ph , suggesting that the bioavailability of the compound may be influenced by pH conditions.

Result of Action

The result of the compound’s action is the production of well-defined polypeptoids that have quantitative functional sidechain presence and tailorable polymer chain length . These polypeptoids are useful building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .

Action Environment

Environmental factors such as pH can influence the compound’s action, efficacy, and stability . For instance, the hydrodynamic size of the resulting poly(N-(2-carboxyethyl) glycine) polymer in water can be controlled by the solution pH .

特性

IUPAC Name |

tert-butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-5-23-15(21)11-10-14-9-8-13-7-6-12-20(16(13)19-14)17(22)24-18(2,3)4/h8-9H,5-7,10-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCNCUORIDQDBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743325 |

Source

|

| Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1272758-04-9 |

Source

|

| Record name | tert-Butyl 7-(3-ethoxy-3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)

![Benzo[C]isothiazol-7-amine](/img/structure/B1374716.png)

![Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-](/img/structure/B1374719.png)

![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)